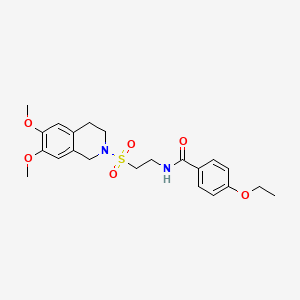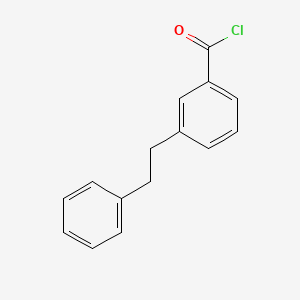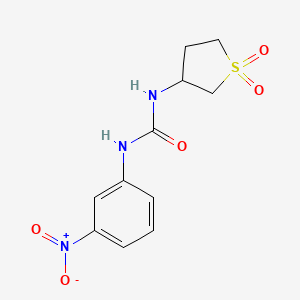
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is a synthetic organic compound that features a thiolane ring with a dioxo substitution and a nitrophenyl group attached to a urea moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea typically involves the following steps:
Formation of the Thiolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxo Substitution: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxo groups.
Attachment of the Nitrophenyl Group: Nitration of an aromatic ring followed by coupling with an isocyanate or urea derivative can introduce the nitrophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thiolane ring or the nitrophenyl group.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or inducing specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxothiolan-3-yl)-3-(4-nitrophenyl)urea: Similar structure with a different position of the nitro group.
1-(1,1-Dioxothiolan-3-yl)-3-(3-aminophenyl)urea: Reduction product with an amine group instead of a nitro group.
Uniqueness
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea may exhibit unique reactivity or biological activity due to the specific arrangement of functional groups, which can influence its chemical behavior and interactions with biological targets.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c15-11(13-9-4-5-20(18,19)7-9)12-8-2-1-3-10(6-8)14(16)17/h1-3,6,9H,4-5,7H2,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMJKMPLBWUCKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B2389773.png)

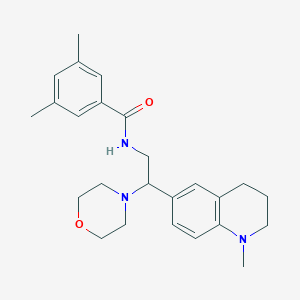
![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)
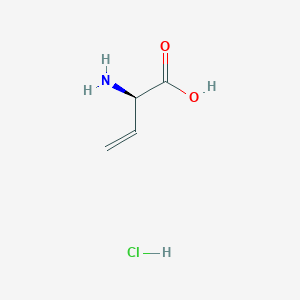
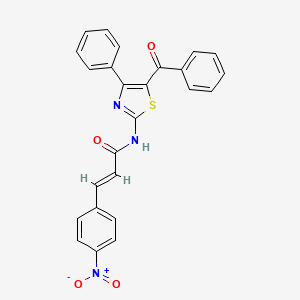
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
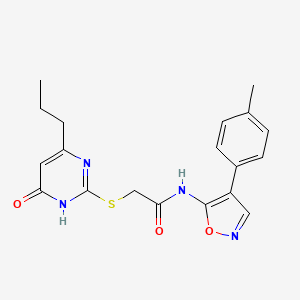

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
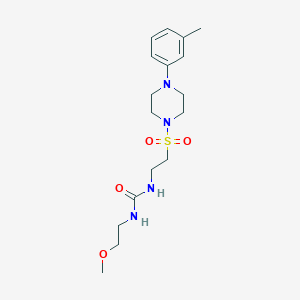
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
